molecular formula C15H19F3N4O2 B6977238 5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide

5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide

Cat. No.: B6977238
M. Wt: 344.33 g/mol
InChI Key: HXPFZHQMLJTGMN-UHFFFAOYSA-N
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Description

5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide is an organic compound that combines various functional groups, including a pyrazole ring, oxazole ring, and carboxamide linkage. This unique structure confers distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the pyrazole ring: : Starting from suitable substituted hydrazines and 1,3-diketones or similar precursors.

  • Introduction of the oxazole ring: : Via cyclization reactions with nitrile oxides.

  • Coupling reactions: : The coupling of the pyrazole and oxazole components is facilitated using coupling reagents like DCC (dicyclohexylcarbodiimide) and subsequent amidation.

Industrial Production Methods

On an industrial scale, the process may involve optimization of reaction conditions for yield and purity, including the use of continuous flow reactors for more efficient heat and mass transfer. The scale-up may require robust purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It may undergo oxidation reactions at specific positions to form corresponding oxides.

  • Reduction: : Reduction can alter the functional groups, particularly the carboxamide moiety, leading to amines.

  • Substitution: : Various nucleophiles can attack susceptible positions on the pyrazole or oxazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide).

  • Reducing Agents: : LiAlH₄ (lithium aluminium hydride) for reduction.

  • Nucleophiles: : For substitution reactions, halide ions, and various amines.

Major Products Formed

  • Oxidation: : Formation of hydroxylated or ketone derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted pyrazole or oxazole compounds.

Scientific Research Applications

5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Potential probe for studying enzyme interactions due to its specific structure.

  • Medicine: : Potential therapeutic agent for its bioactivity.

  • Industry: : Utilized in materials science for developing novel polymers or as a stabilizer.

Mechanism of Action

The compound's mechanism of action can involve interactions with biological macromolecules such as proteins and nucleic acids. It may act on specific molecular targets, modulating pathways like enzyme activity or receptor binding, potentially impacting biochemical pathways such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparing it with other pyrazole and oxazole derivatives:

  • 5-ethyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide: : Slight variation in alkyl chain length.

  • 4-chloro-5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide: : Substitution on the pyrazole ring.

The presence of the trifluoromethyl group and the unique combination of pyrazole and oxazole rings impart distinctive reactivity and biological properties to 5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide.

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Properties

IUPAC Name

5-methyl-1-pentan-3-yl-N-[[5-(trifluoromethyl)-1,2-oxazol-3-yl]methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2/c1-4-11(5-2)22-9(3)12(8-20-22)14(23)19-7-10-6-13(24-21-10)15(16,17)18/h6,8,11H,4-5,7H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFZHQMLJTGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C=N1)C(=O)NCC2=NOC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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